molecular formula C17H18FN3O4S2 B6419160 N-{3-[5-(4-fluorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 851782-16-6

N-{3-[5-(4-fluorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B6419160
CAS No.: 851782-16-6
M. Wt: 411.5 g/mol
InChI Key: UUPCNHZIOWTOTA-UHFFFAOYSA-N
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Description

This compound features a 4,5-dihydro-1H-pyrazole core substituted with a 4-fluorophenyl group at position 5 and dual methanesulfonamide groups (one at position 1 of the pyrazole ring and another on the pendant phenyl ring at position 3). Its synthesis likely involves cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones, followed by sulfonylation .

Properties

IUPAC Name

N-[3-[3-(4-fluorophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O4S2/c1-26(22,23)20-15-5-3-4-13(10-15)16-11-17(21(19-16)27(2,24)25)12-6-8-14(18)9-7-12/h3-10,17,20H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPCNHZIOWTOTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{3-[5-(4-fluorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H18F N3O4S2
  • Molecular Weight : 397.45 g/mol

Structural Characteristics

The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the fluorophenyl group enhances its lipophilicity, potentially improving its bioavailability.

Antioxidant and Anti-inflammatory Properties

Recent studies have highlighted the antioxidant and anti-inflammatory properties of pyrazole derivatives. For instance, molecular docking simulations indicated that compounds similar to this compound exhibit significant binding affinities to targets involved in oxidative stress and inflammation pathways .

The mechanism of action for this compound may involve:

  • Inhibition of Pro-inflammatory Cytokines : Compounds with similar structures have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Scavenging Free Radicals : The presence of electron-donating groups in the structure may facilitate the scavenging of free radicals, thereby reducing oxidative stress .

Case Studies

  • Anti-inflammatory Activity : A study investigated a series of pyrazole derivatives for their anti-inflammatory effects using heat-induced protein denaturation techniques. The results indicated that certain derivatives exhibited significant inhibition of inflammation markers .
  • Molecular Docking Studies : Computational studies have demonstrated that this compound shows favorable interactions with various biological targets, suggesting its potential as a therapeutic agent in managing inflammatory diseases .

Biological Activity Summary

Activity TypeObserved EffectsReferences
AntioxidantScavenging free radicals ,
Anti-inflammatoryInhibition of cytokine production
Molecular DockingHigh binding affinity to targets ,

Synthesis Overview

StepReagents/ConditionsYield
SynthesisReaction of 5-(4-fluorophenyl)-3-(phenyl)-4,5-dihydro-pyrazole with methanesulfonamide under reflux conditions88%

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research has indicated that compounds similar to N-{3-[5-(4-fluorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide exhibit significant anticancer properties. The pyrazole moiety is known for its ability to inhibit specific kinases involved in cancer cell proliferation. A study demonstrated that derivatives of this compound showed potent activity against various cancer cell lines, including breast and lung cancer cells, suggesting potential as a chemotherapeutic agent .

2. Anti-inflammatory Properties
The sulfonamide group in the compound has been associated with anti-inflammatory effects. Research indicates that similar compounds can inhibit inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory diseases. In vitro studies have shown that these compounds can reduce the production of pro-inflammatory cytokines .

Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives and tested their efficacy against human cancer cell lines. One derivative closely related to this compound exhibited IC50 values in the nanomolar range against breast cancer cells, indicating strong anticancer potential .

Case Study 2: Inhibition of Inflammatory Cytokines
Another study focused on the anti-inflammatory properties of sulfonamide derivatives. The researchers found that treatment with a compound similar to this compound significantly reduced levels of TNF-alpha and IL-6 in a murine model of arthritis, demonstrating its potential as a therapeutic agent for inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substitution Patterns

The compound is compared to three key analogs (Table 1):

Compound Name Core Structure Substituents (Positions) Key Features Reference
N-{3-[5-(2-Methylphenyl)-1-Isobutyryl-4,5-Dihydro-1H-Pyrazol-3-yl]Phenyl}Methanesulfonamide 4,5-Dihydro-1H-pyrazole 2-Methylphenyl (C5), Isobutyryl (N1) Isobutyryl (electron-donating) enhances lipophilicity; lower solubility
N-[3-(5-[4-(Dimethylamino)Phenyl]-1-Methanesulfonyl-4,5-Dihydro-1H-Pyrazol-3-yl)Phenyl]Methanesulfonamide 4,5-Dihydro-1H-pyrazole 4-Dimethylaminophenyl (C5), Dual -SO₂Me Dimethylamino (electron-donating) increases basicity; potential CNS activity
4-[3-(4-Hydroxyphenyl)-5-Aryl-4,5-Dihydro-Pyrazol-1-yl]Benzenesulfonamide Pyrazoline 4-Hydroxyphenyl (C3), Benzenesulfonamide Hydroxyl group improves solubility; reported carbonic anhydrase inhibition

Key Observations :

  • Electron Effects: The 4-fluorophenyl group in the target compound contrasts with electron-donating groups (e.g., dimethylamino in ), influencing electronic distribution and receptor binding.
  • Solubility : Dual methanesulfonamide groups in the target compound enhance aqueous solubility compared to the isobutyryl analog , which is more lipophilic.
  • Biological Activity: While the target compound’s activity is unspecified, the dimethylamino analog may exhibit CNS penetration due to increased basicity, and the benzenesulfonamide analog shows carbonic anhydrase inhibition.
Crystallographic Validation

The target compound’s structure would be validated using tools like SHELXL and WinGX , which are standard for small-molecule refinement. The triazole-containing analog in was resolved via single-crystal X-ray diffraction (R factor = 0.056), highlighting the importance of crystallography in confirming dihydro-pyrazole geometry.

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